8-hydroxy-dAMP
Description
8-Hydroxy-2'-deoxyadenosine monophosphate (8-hydroxy-dAMP) is an oxidized derivative of deoxyadenosine monophosphate (dAMP), characterized by a hydroxyl group at the C8 position of the adenine base. This modification arises from oxidative stress-induced damage to DNA precursors, such as 8-hydroxy-dATP (8-OH-dATP), which is hydrolyzed by the human MutT homologue 1 (hMTH1) protein to yield 8-hydroxy-dAMP . This enzymatic hydrolysis prevents the incorporation of mutagenic oxidized nucleotides into DNA, thereby maintaining genomic integrity. The reaction kinetics of hMTH1 with 8-OH-dATP show comparable efficiency to 8-hydroxy-dGTP hydrolysis, with similar Michaelis constants ($Km$) and catalytic rates ($k{cat}$) (Table 1) .
Properties
Molecular Formula |
C10H14N5O7P |
|---|---|
Molecular Weight |
347.22 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-7-9(13-3-12-8)15(10(17)14-7)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H,14,17)(H2,11,12,13)(H2,18,19,20)/t4-,5+,6+/m0/s1 |
InChI Key |
QFGWDFAYOAGQDH-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=O)N)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)COP(=O)(O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
8-Hydroxy-dAMP belongs to a family of oxidized nucleotides and nucleosides. Key structural analogues include:
8-Hydroxy-dADP
- Structure : Differs by an additional phosphate group (dADP backbone).
- Role : Intermediate in nucleotide metabolism; may undergo further hydrolysis to 8-hydroxy-dAMP .
- Enzymatic Processing: Not directly studied in hMTH1 assays, but inferred to follow pathways similar to 8-hydroxy-dATP .
8-Hydroxyadenine
- Structure : Lacks the sugar-phosphate backbone, retaining only the oxidized base.
- Role : A biomarker of oxidative DNA damage, often excised by repair enzymes like OGG1 .
8-OH-dGTP
Cyclic Nucleotide Analogues
8-Bromo-cAMP
- Structure : Bromine substitution at C8 of adenine in cyclic AMP.
- Role : Activates protein kinase A (PKA) with prolonged action due to resistance to phosphodiesterases .
- Stability: More stable than native cAMP; classified as non-hazardous under standard conditions .
8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP)
Enzymatic and Kinetic Comparisons
The hydrolysis efficiency of 8-hydroxy-dAMP precursors and related compounds by hMTH1 is critical for their biological roles. Key data include:
Table 1: Kinetic Parameters of hMTH1 Substrates
| Compound | $K_m$ (μM) | $k_{cat}$ (min⁻¹) | Catalytic Efficiency ($k{cat}/Km$) |
|---|---|---|---|
| 8-OH-dATP | 0.8 | 120 | 150 |
| 8-OH-dGTP | 1.2 | 130 | 108 |
| (R)-8,5′-cyclo-dATP | 2.5 | 30 | 12 |
- Key Insight: 8-OH-dATP and 8-OH-dGTP exhibit similar catalytic efficiencies, while (R)-8,5′-cyclo-dATP is a poorer substrate, indicating hMTH1's preference for mono-oxidized nucleotides .
Stability and Toxicity Profiles
Stability
Toxicity
- 8-Hydroxy-dAMP: No explicit toxicity data; presumed low risk due to its role in detoxification pathways.
- 8-Bromo-cAMP: Non-hazardous under GHS criteria .
Research Implications and Gaps
- Functional Overlap : The conserved efficiency of 8-OH-dATP and 8-OH-dGTP hydrolysis suggests redundancy in hMTH1’s protective role against oxidative mutagenesis .
- Data Limitations : Toxicity and long-term stability data for 8-hydroxy-dAMP are lacking, warranting further study.
- Therapeutic Potential: cAMP analogues like 8-CPT-cAMP highlight the importance of C8 modifications in drug design, a concept yet to be explored for 8-hydroxy-dAMP .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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